An In-depth Technical Guide on the Core Chemical Properties of Albendazole Sulfoxide-D3
An In-depth Technical Guide on the Core Chemical Properties of Albendazole Sulfoxide-D3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, mechanism of action, metabolic pathways, and analytical methodologies for Albendazole sulfoxide-D3. This isotopically labeled compound serves as a crucial internal standard for the quantitative analysis of its non-labeled counterpart, Albendazole sulfoxide, the primary active metabolite of the broad-spectrum anthelmintic drug, Albendazole.
Chemical and Physical Properties
Albendazole sulfoxide-D3 is the deuterium-labeled form of Albendazole sulfoxide.[1][2] The deuterium atoms are located on the methyl carbamate group, providing a distinct mass difference for mass spectrometry-based detection without significantly altering the chemical behavior of the molecule. This makes it an ideal internal standard for pharmacokinetic and bioequivalence studies.[3][4]
Below is a summary of its key chemical and physical properties.
| Property | Value | Source |
| CAS Number | 1448346-38-0 | [1][5] |
| Molecular Formula | C₁₂H₁₂D₃N₃O₃S | [6] |
| Molecular Weight | 284.35 g/mol | [5][7] |
| IUPAC Name | trideuteriomethyl N-(6-propylsulfinyl-1H-benzimidazol-2-yl)carbamate | [5] |
| Synonyms | Ricobendazole-D3, Albendazole oxide-D3, Albendazole sulfoxide-(methyl-d3) | [5][8] |
| Storage Temperature | -20°C to -80°C for stock solutions | [1][2] |
Mechanism of Action
Albendazole itself is a prodrug that is rapidly metabolized in the liver to its active form, Albendazole sulfoxide.[9][10] The primary mechanism of action of Albendazole sulfoxide involves its binding to the β-tubulin subunit of the microtubules in parasitic helminths.[11][12] This binding inhibits the polymerization of tubulin into microtubules, which are essential cellular structures for processes such as glucose uptake and intracellular transport.[11][13]
The disruption of the microtubule network leads to:
-
Impaired glucose absorption, depleting the parasite's energy reserves (glycogen).[12][13]
-
Degenerative alterations in the intestinal and tegmental cells of the parasite.[9][12]
-
Inhibition of metabolic pathways, such as the Krebs cycle, at higher concentrations.[12][13]
Ultimately, these effects lead to energy depletion, immobilization, and the death of the parasite.[9][12]
Metabolic Pathway of Albendazole
Albendazole undergoes extensive first-pass metabolism in the liver. It is primarily oxidized by cytochrome P450 (CYP450) and flavin-containing monooxygenase (FMO) enzymes into the pharmacologically active Albendazole sulfoxide (ABZ-SO).[9][14] This active metabolite is then further oxidized to the inactive Albendazole sulfone (ABZ-SO₂).[9][14] Albendazole sulfoxide is the primary metabolite found in systemic circulation and is responsible for the anthelmintic effect of the drug.[10][11]
Caption: Metabolic conversion of Albendazole to its active and inactive forms.
Experimental Protocols
Albendazole sulfoxide-D3 is predominantly used as an internal standard (IS) in bioanalytical methods, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the quantification of Albendazole and its metabolites in biological matrices like human plasma.[3][4][15]
This section details a typical protocol synthesized from various published methods.[3][4][15]
a) Sample Preparation (Protein Precipitation) [4][15]
-
To a 100 µL aliquot of human plasma, add a specific volume of the internal standard working solution (containing Albendazole sulfoxide-D3).
-
Add a protein precipitating agent, such as acetonitrile or methanol, to the plasma sample.
-
Vortex the mixture to ensure thorough mixing and complete protein precipitation.
-
Centrifuge the samples at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
The supernatant may be further diluted or directly injected into the LC-MS/MS system.
b) Chromatographic Conditions [3][4]
-
Chromatographic System: High-Performance Liquid Chromatography (HPLC) system.
-
Column: A reverse-phase column, such as a Waters Xbridge C18 (100 × 4.6 mm, 3.5 µm) or a Hypurity C18, is commonly used.[3][4]
-
Mobile Phase: A gradient or isocratic elution using a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., 2.0 mM ammonium acetate at pH 5.0).[3][4]
-
Flow Rate: A typical flow rate is around 0.70 mL/min.[4]
-
Injection Volume: A small volume (e.g., 5-10 µL) of the prepared sample is injected.
c) Mass Spectrometry Conditions [3][16]
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.[3][4]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The mass spectrometer is set to monitor specific precursor-to-product ion transitions.
-
For Albendazole Sulfoxide: m/z 282.1 → 240.4[16]
-
For Albendazole Sulfoxide-D3 (IS): The precursor ion will be shifted by +3 Da due to the deuterium atoms. For example, if the non-deuterated precursor is 282.1, the deuterated one would be near m/z 285.1. The specific product ion would be determined during method development.
-
d) Quantification The concentration of Albendazole sulfoxide in the plasma sample is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard (Albendazole sulfoxide-D3) and comparing this ratio to a standard curve prepared with known concentrations of the analyte.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the bioanalysis of Albendazole sulfoxide using Albendazole sulfoxide-D3 as an internal standard.
Caption: General workflow for the quantification of Albendazole sulfoxide in plasma.
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Liquid chromatography--tandem mass spectrometry method for simultaneous determination of albendazole and albendazole sulfoxide in human plasma for bioequivalence studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Albendazole sulfoxide-D3 | C12H15N3O3S | CID 91886198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. amzeals.com [amzeals.com]
- 7. biorbyt.com [biorbyt.com]
- 8. allgenbio.com [allgenbio.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. What is the mechanism of Albendazole? [synapse.patsnap.com]
- 12. The Mechanism of Action and Side Effects of Albendazole_Chemicalbook [chemicalbook.com]
- 13. Albendazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Metabolic mechanism and pharmacological study of albendazole in secondary hepatic alveolar echinococcosis (HAE) model rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Determination of albendazole sulfoxide in human plasma by using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
